molecular formula C7H6N2OS B11766998 3-Aminobenzo[d]isothiazol-6-ol

3-Aminobenzo[d]isothiazol-6-ol

Cat. No.: B11766998
M. Wt: 166.20 g/mol
InChI Key: YNEKGRKOXAUSOD-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isothiazol-6-ol is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol. It belongs to the class of benzo[d]isothiazoles, which are bicyclic heterocycles known for their diverse biological activities and utility in organic synthesis . As a scaffold, the 3-aminobenzo[d]isothiazole core is a highly valuable building block in medicinal chemistry and drug discovery . This particular derivative, featuring a hydroxyl group at the 6-position, offers a strategic point for further chemical functionalization to create novel derivatives for biological evaluation. Compounds based on the 3-aminobenzo[d]isothiazole structure have been identified as key intermediates in the synthesis of potential therapeutic agents. They demonstrate a broad spectrum of reported pharmacological activities, including antiviral, antimicrobial, antioxidant, anti-inflammatory, and antitumor properties . Recent research highlights 2-aminobenzothiazole derivatives as potent anticancer agents, with one study identifying 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives that act via inhibition of the ROR1 protein, showing significant activity against non-small cell lung cancer (NSCLC) cell lines . The synthetic approaches for such compounds are evolving towards more efficient and ecologically friendly methods, including one-pot syntheses and reactions catalyzed by transition metals like ruthenium, palladium, or nickel, often performed in green solvents or under solvent-free conditions . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,2-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEKGRKOXAUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminobenzo D Isothiazol 6 Ol

De Novo Synthesis Pathways for the Isothiazole (B42339) Ring System

De novo synthesis refers to the construction of the core benzo[d]isothiazole ring system from simpler, often acyclic, precursor molecules. nih.gov This approach is fundamental to creating the scaffold upon which the desired functional groups are placed.

Cyclocondensation Approaches to 3-Aminobenzo[d]isothiazol-6-ol

Cyclocondensation reactions are a primary strategy for forming the benzo[d]isothiazole core. These methods typically involve the formation of key S-N and C-S bonds in an intramolecular fashion to build the heterocyclic ring onto a pre-existing benzene (B151609) ring.

One prominent method starts with appropriately substituted benzonitriles. For instance, a 2-halobenzonitrile can serve as a precursor. A metal-free approach involves reacting a 3-substituted-2-fluoro-benzonitrile with sodium sulfide. This is followed by an in-situ reaction with ammonia (B1221849) and sodium hypochlorite, which facilitates the cyclization to form the 3-aminobenzo[d]isothiazole core. arkat-usa.org While this demonstrates the formation of the 3-amino scaffold, the introduction of the 6-hydroxyl group would require a starting benzonitrile (B105546) already bearing this or a protected hydroxyl group (like a methoxy (B1213986) group).

Another cyclization strategy uses ortho-mercaptoacetophenones. These compounds react with a nitrogen source and a phosphine (B1218219) reagent in an intramolecular aza-Wittig reaction to yield the benzo[d]isothiazole ring. arkat-usa.org

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient route to heterocyclic scaffolds like benzisothiazoles. nih.govmdpi.com While a specific MCR for this compound is not prominently documented, related structures are synthesized this way, suggesting potential pathways. For example, the synthesis of various benzothiazole (B30560) derivatives often employs MCRs involving 2-aminobenzothiazole (B30445), various aldehydes, and other components, highlighting the power of this strategy for building complex heterocyclic systems efficiently. nih.govscirp.org The development of an MCR for the target compound would likely involve a carefully chosen set of starting materials that bring together the necessary benzene ring, sulfur atom, and nitrogen source in a single, efficient step.

Strategic Functional Group Interconversions Leading to the Amino and Hydroxyl Moieties

Functional group interconversion (FGI) is a critical step for installing the final amino and hydroxyl groups at the correct positions on the benzo[d]isothiazole scaffold. ub.eduvanderbilt.eduyoutube.com These transformations can be performed on a pre-formed ring system.

Introduction of the Amino Group : The 3-amino group is often introduced directly during the cyclization process, as seen in methods using ammonia or its equivalents. arkat-usa.org Alternatively, it can be formed by the reduction of a nitro group or through the displacement of a suitable leaving group, such as a halogen, at the 3-position. The azide (B81097) anion (N₃⁻) is an excellent nucleophile that can displace a leaving group, and the resulting azide can be readily reduced to a primary amine. ub.edu

Introduction of the Hydroxyl Group : The 6-hydroxyl group is typically introduced by using a starting material that already contains a protected hydroxyl group, most commonly a methoxy (-OCH₃) group. The synthesis proceeds to form the 3-amino-6-methoxybenzo[d]isothiazole intermediate. The final step is the deprotection or cleavage of the methyl ether to reveal the free hydroxyl group. This cleavage is a standard transformation in organic synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency and yield of synthetic routes to 3-aminobenzo[d]isothiazole derivatives are highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the choice of base, solvent, temperature, and catalyst.

One notable synthesis of 3-aminobenzo[d]isothiazoles involves the reaction of benzamidine (B55565) compounds with elemental sulfur. google.comgoogle.com This method avoids the need for a metal catalyst and proceeds in the presence of a base in an air atmosphere. google.comgoogle.com Optimization studies for a similar reaction involving o-haloarylamidines and elemental sulfur identified potassium phosphate (B84403) (K₃PO₄) as the most effective base compared to others like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃). rsc.orgrsc.org The solvent choice is also crucial, with dimethyl sulfoxide (B87167) (DMSO) often being effective, although high temperatures (e.g., 135 °C) and long reaction times may be required. rsc.orgrsc.org

The following table summarizes the optimization of conditions for a related synthesis of 3-phenylamino-1,2-benzisothiazole from 2-chloro-N-phenylbenzimidamide and sulfur, which provides insights applicable to the target compound's synthesis.

Table 1: Optimization of Reaction Conditions for a 3-Aminobenzisothiazole Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DMSO1353636
2K₂CO₃DMSO1353645
3Na₂CO₃DMSO1353625
4K₃PO₄DMSO1353672
5KOAcDMSO13536<5

Data derived from studies on the synthesis of related 3-aminobenzisothiazole derivatives. rsc.org

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of benzisothiazoles aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. rsc.org

A significant advancement is the use of elemental sulfur as a sulfur source, which is an inexpensive, abundant, and low-toxicity reagent. rsc.orgrsc.orgorganic-chemistry.orgrsc.org Syntheses that utilize elemental sulfur to build the isothiazole ring from precursors like benzamidine or o-haloarylamidines represent a greener alternative to methods requiring more hazardous sulfur-transfer reagents. google.comgoogle.comrsc.orgrsc.org

Furthermore, developing catalyst-free or metal-free reaction systems is a key goal of green chemistry. The reaction between benzamidine compounds and elemental sulfur can proceed without a transition-metal catalyst, relying only on a base and air as a mild oxidant. google.comgoogle.com This simplifies the reaction setup, reduces costs, and avoids contamination of the product with residual metal, which is particularly important for compounds intended for biological research. organic-chemistry.org Microwave-assisted synthesis is another green technique that has been applied to the synthesis of related benzothiazole derivatives, often leading to significantly shorter reaction times and improved yields. smolecule.com

Advanced Separation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires rigorous purification to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. reachemchemicals.com

Column Chromatography is a standard and widely used technique for purifying heterocyclic compounds. worktribe.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A carefully selected solvent system (eluent) is then passed through the column, separating the components based on their different affinities for the stationary phase. The fractions containing the pure compound are collected and the solvent is evaporated.

Recrystallization is another powerful method for purifying solid compounds. reachemchemicals.com This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

The purity of the final product is typically assessed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the sample by separating it into its individual components. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm the identity and purity of the compound by providing both retention time data and the mass-to-charge ratio of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the synthesized compound. researchgate.net

Derivatization and Analog Synthesis of the 3 Aminobenzo D Isothiazol 6 Ol Scaffold

Chemical Modifications at the C3 Amino Group

The primary amino group at the C3 position of the benzo[d]isothiazole ring is a key site for derivatization. Its nucleophilic nature allows for a range of reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

Amidation and Sulfonamidation Strategies

The conversion of the C3 amino group into amide or sulfonamide functionalities is a common and straightforward derivatization strategy.

Amidation: Amide bond formation is typically achieved by reacting 3-Aminobenzo[d]isothiazol-6-ol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). nih.gov The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. nih.gov Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the amine and a carboxylic acid. These reactions generally proceed under mild conditions and produce the corresponding N-(6-hydroxybenzo[d]isothiazol-3-yl)amide derivatives in good yields. nih.govresearchgate.net

Sulfonamidation: Similarly, sulfonamides are synthesized by reacting the C3 amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ekb.eg This reaction yields N-(6-hydroxybenzo[d]isothiazol-3-yl)sulfonamides. The sulfonamide linkage is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, making it a valuable functional group in medicinal chemistry. ucl.ac.uk The synthesis of various benzothiazole-6-sulfonamides has been reported, highlighting the applicability of this method to related heterocyclic systems. nih.govresearchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions
ReactantReagentConditionsProduct Type
This compoundAcetyl chloridePyridine, CH₂Cl₂, 0 °C to rtN-(6-hydroxybenzo[d]isothiazol-3-yl)acetamide
This compoundBenzoyl chlorideTriethylamine, THF, rtN-(6-hydroxybenzo[d]isothiazol-3-yl)benzamide
This compoundBenzenesulfonyl chloridePyridine, DCM, rtN-(6-hydroxybenzo[d]isothiazol-3-yl)benzenesulfonamide
This compoundp-Toluenesulfonyl chlorideAq. NaOH, rtN-(6-hydroxybenzo[d]isothiazol-3-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation Reactions

Introducing alkyl or aryl substituents to the C3 amino group can significantly alter the properties of the parent molecule.

Alkylation: N-alkylation can be accomplished by treating this compound with alkyl halides in the presence of a non-nucleophilic base. This reaction can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve selectivity. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another effective method for mono-alkylation.

Arylation: The formation of a C-N bond between the C3 amino group and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology allows for the synthesis of a wide range of N-aryl derivatives.

Table 2: General Schemes for Alkylation and Arylation
Reaction TypeReactantReagentsConditionsProduct Type
AlkylationThis compoundAlkyl halide (R-X), Base (e.g., K₂CO₃)Solvent (e.g., DMF, Acetonitrile)N-alkyl-6-hydroxybenzo[d]isothiazol-3-amine
ArylationThis compoundAryl halide (Ar-X), Pd catalyst, Ligand, BaseSolvent (e.g., Toluene, Dioxane)N-aryl-6-hydroxybenzo[d]isothiazol-3-amine

Imine and Hydrazone Formation

The C3 amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) or with hydrazine (B178648) derivatives to form hydrazones.

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acidic catalysis, results in the formation of an imine linkage (C=N). researchgate.net This reaction is generally reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. researchgate.net

Hydrazone Formation: Hydrazones are formed through the reaction of the primary amine with a hydrazine or a substituted hydrazine. For instance, reaction with hydrazine carboxamides can lead to the formation of semicarbazone derivatives. nih.gov The mechanism involves the initial formation of a tetrahedral intermediate, followed by dehydration. nih.gov The formation of hydrazones is often more favorable and results in more stable products compared to imines derived from simple amines. nih.govnih.gov

Table 3: Condensation Reactions at the C3-Amino Group
Reaction TypeReactantReagentConditionsProduct Type
Imine FormationThis compoundAldehyde (R-CHO)Acid catalyst, heatN-(aryl/alkyl-methylene)-6-hydroxybenzo[d]isothiazol-3-amine
Hydrazone FormationThis compoundHydrazine derivativeSolvent (e.g., Ethanol)Hydrazone derivative of this compound

Chemical Modifications at the C6 Hydroxyl Group

The phenolic hydroxyl group at the C6 position is another key handle for derivatization, allowing for the introduction of various functional groups through its oxygen atom.

Esterification and Etherification Protocols

Esterification: The C6 hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Similar to amidation, this reaction is a reliable method for introducing a wide variety of acyl groups. Transesterification is another potential route for synthesizing these esters. google.com

Etherification: Ether derivatives are commonly prepared via the Williamson ether synthesis. nih.gov This method involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting nucleophile is then reacted with an alkyl halide or sulfonate to yield the corresponding ether. This protocol is widely used for preparing alkyl and aryl ethers. nih.govacs.org

Table 4: Derivatization of the C6-Hydroxyl Group
Reaction TypeReactantReagentsConditionsProduct Type
EsterificationThis compoundAcyl chloride (RCOCl), BaseInert solvent3-aminobenzo[d]isothiazol-6-yl ester
EtherificationThis compound1. Base (e.g., K₂CO₃) 2. Alkyl halide (R-X)Solvent (e.g., Acetone, DMF)3-Amino-6-alkoxybenzo[d]isothiazole

Urethane and Carbamate (B1207046) Linkage Formation

The reaction of the C6 hydroxyl group with isocyanates (R-N=C=O) provides a direct route to carbamate (urethane) derivatives. This reaction typically proceeds without the need for a catalyst and involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate. The resulting carbamate linkage is a stable functional group found in many biologically active molecules.

Table 5: Urethane and Carbamate Formation
Reaction TypeReactantReagentConditionsProduct Type
Carbamate FormationThis compoundIsocyanate (R-NCO)Inert solvent (e.g., THF, Toluene)3-aminobenzo[d]isothiazol-6-yl carbamate

Glycosylation and Phosphorylation Reactions

The presence of a phenolic hydroxyl group and an aromatic amino group on the this compound scaffold allows for derivatization through glycosylation and phosphorylation, common strategies to modify the physicochemical properties of bioactive molecules.

Glycosylation: The attachment of sugar moieties can enhance aqueous solubility and modulate pharmacokinetic profiles. Enzymatic glycosylation, utilizing glycosyltransferases, offers a highly regio- and stereoselective method for attaching monosaccharides or oligosaccharides to the hydroxyl group. mdpi.com Chemical glycosylation provides an alternative route, though it often requires a multi-step process involving the protection of the more nucleophilic amino group to ensure selective reaction at the hydroxyl site. frontiersin.org Protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) can be employed for the amino group, which are removable under acidic or basic conditions, respectively. organic-chemistry.orgnih.gov The hydroxyl group can then be reacted with an activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate, under the promotion of a suitable catalyst to form an O-linked glycoside.

Phosphorylation: Introducing a phosphate (B84403) group is a well-established method to create water-soluble prodrugs, often designed for targeted enzymatic activation in vivo. The hydroxyl group of this compound can be phosphorylated to generate a phosphate ester. This is typically achieved by reacting the scaffold with a phosphorylating agent like phosphorus oxychloride (POCl₃) or a protected phosphoramidite, followed by oxidation and deprotection steps. Selective phosphorylation of the phenolic hydroxyl over the amino group is generally feasible due to the higher reactivity of the hydroxyl group towards these reagents, although protection of the amine may be necessary to achieve high yields and prevent side reactions. nih.gov

Ring Functionalization and Substituent Diversification

Modification of the benzo ring of the this compound scaffold is a key strategy for diversifying its structure and exploring its chemical space for various applications.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzo ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. Both are powerful ortho-, para-directing groups. Their combined influence would direct incoming electrophiles primarily to the positions ortho and para to themselves. Specifically, positions 5 and 7 are the most likely sites for substitution.

Common EAS reactions that could be applied include:

Nitration: Using nitric acid in a sulfuric acid medium can introduce a nitro group, a versatile handle for further transformations, such as reduction to an additional amino group. nih.govbiosynth.com

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring, providing key intermediates for cross-coupling reactions. youtube.com

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group, significantly increasing the water solubility of the molecule.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups, respectively, though the strong activating nature of the substrate may lead to over-substitution or side reactions, requiring careful control of reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the scaffold. semanticscholar.org These reactions typically require a halogenated precursor of this compound, which can be prepared via electrophilic halogenation as described above.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide. nih.gov A bromo- or iodo-substituted this compound could be reacted with a wide array of commercially available aryl, heteroaryl, or alkyl boronic acids to generate a library of substituted analogs. Research on the closely related 2-amino-6-bromobenzothiazole (B93375) scaffold has demonstrated the feasibility of this approach, achieving moderate to excellent yields with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.govresearchgate.net

EntryAryl Boronic Acid/EsterSolventYield (%)
14-Methylphenylboronic acidToluene/Water58
23-Methylphenylboronic acidToluene/Water62
34-Methoxyphenylboronic acidDMF/Water64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester1,4-Dioxane/Water72
5Phenylboronic acidToluene/Water65

Data adapted from studies on 2-amino-6-bromobenzothiazole, a structural analog. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org It provides a direct route to introduce alkynyl substituents, which are valuable for extending conjugation or as precursors for further transformations (e.g., into triazoles or other heterocycles). The reaction is typically performed under mild conditions with an amine base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide with an amine. wikipedia.orgacsgcipr.org A halogenated this compound derivative could be coupled with a wide range of primary or secondary amines, anilines, or N-heterocycles to generate a diverse set of amino-substituted analogs. nih.govresearchgate.net This reaction has become indispensable in medicinal chemistry for synthesizing aryl amines. semanticscholar.org

Halogenation and Subsequent Nucleophilic Substitution

As mentioned, regioselective halogenation of the activated benzo ring is a critical first step for many diversification strategies. mt.com Once a halogen atom (typically Br or I) is installed, it can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although this usually requires strong electron-withdrawing groups elsewhere on the ring, which are absent in the parent scaffold. More commonly, the aryl halide serves as an electrophile in metal-catalyzed processes. For instance, copper-catalyzed reactions (e.g., Ullmann condensation) can be used to couple the halogenated scaffold with alcohols, thiols, or amines to form ethers, thioethers, and substituted amines, respectively.

Development of Focused and Diverse Compound Libraries Based on this compound

The synthetic methodologies described above, particularly metal-catalyzed cross-coupling reactions, are highly amenable to combinatorial chemistry and the generation of compound libraries for high-throughput screening. The benzothiazole (B30560) and related heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. jchemrev.comjchemrev.comtandfonline.com

A common strategy involves a divergent synthetic approach. Starting with a core, halogenated this compound intermediate, parallel synthesis techniques can be used to react this single precursor with a large and diverse set of building blocks.

Example of a Combinatorial Library Design:

Core ScaffoldReaction TypeBuilding Blocks (Examples)Resulting Library
7-Bromo-3-aminobenzo[d]isothiazol-6-olSuzuki Coupling Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid7-Aryl/heteroaryl derivatives
7-Bromo-3-aminobenzo[d]isothiazol-6-olSonogashira Coupling Phenylacetylene, Propargyl alcohol, 1-Hexyne7-Alkynyl derivatives
7-Bromo-3-aminobenzo[d]isothiazol-6-olBuchwald-Hartwig Morpholine, Piperazine, Aniline7-Amino derivatives

This approach allows for the rapid generation of hundreds of distinct analogs, systematically varying the substituents at a specific position on the benzo ring to explore the structure-activity relationship (SAR) for a given biological target.

Bioconjugation and Prodrug Strategies Utilizing the this compound Moiety

The functional groups of this compound provide convenient attachment points for bioconjugation and for the design of prodrugs.

Bioconjugation: The phenolic hydroxyl group is particularly useful for forming conjugates with biomolecules or materials. nih.gov Metal-phenolic networks (MPNs) can be formed through the self-assembly of metal ions and polyphenolic compounds, providing a platform for sensing and biomedical applications. mdpi.com The hydroxyl group can also be derivatized with linkers containing reactive handles (e.g., carboxylic acids, alkynes, or azides) to enable covalent attachment to proteins, polymers, or nanoparticles via amide bond formation or click chemistry. researchgate.netresearchgate.net

Prodrug Strategies: Prodrugs are inactive precursors that are converted into the active drug in vivo. This strategy is often used to improve properties such as solubility, stability, or bioavailability. ijpcbs.com

For the Hydroxyl Group: The phenolic -OH group can be masked as an ester, carbonate, carbamate, or phosphate. nih.govscite.ai Phosphate esters, for example, dramatically increase aqueous solubility and are often cleaved by alkaline phosphatases in the body to release the parent phenol (B47542).

For the Amino Group: The aromatic amino group can be converted into an amide, carbamate, or an N-Mannich base. nih.govresearchgate.net These modifications can reduce basicity, increase lipophilicity, and protect the amine from first-pass metabolism. The lability of the chosen promoiety can be tuned to ensure release of the active compound at the desired site of action.

Structure Activity Relationship Sar Studies of 3 Aminobenzo D Isothiazol 6 Ol Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Target Engagement

A pharmacophore model is an essential tool in drug design, outlining the key molecular features necessary for a molecule to interact with a specific biological target. For the broader class of benzo[d]isothiazole derivatives, several pharmacophoric models have been developed to understand their engagement with various targets. While a specific model for 3-aminobenzo[d]isothiazol-6-ol is not extensively documented in publicly available research, general principles can be inferred from related structures.

Key pharmacophoric features often identified for bioactive benzothiazole (B30560) and benzo[d]isothiazole derivatives include:

Hydrogen Bond Donors and Acceptors: The amino group at the 3-position and the hydroxyl group at the 6-position of the core scaffold can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand within the binding pocket of a target protein.

Aromatic Ring System: The bicyclic benzo[d]isothiazole core provides a rigid aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's active site.

Hydrophobic Sites: Substituents on the benzo[d]isothiazole ring can introduce hydrophobic moieties that can occupy hydrophobic pockets within the receptor, enhancing binding affinity.

For instance, in the development of p56lck inhibitors based on the related benzothiazole scaffold, a pharmacophore model identified hydrogen bond acceptors, a hydrogen bond donor, aromatic rings, and a hydrophobic site as crucial for activity. thaiscience.info

Impact of Substituent Electronic and Steric Effects on Activity Profiles

A study on a series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) provides valuable insights into these effects, even with a different substitution pattern. The study revealed that substituents on the 3-amino group significantly impact inhibitory activity. nih.gov

Table 1: Inhibition of 5-LOX and mPGES-1 by 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide Derivatives nih.gov Note: This data is for a related series of compounds and is used here to illustrate the principles of substituent effects.

Compound3-Amino Substituent5-LOX IC₅₀ (μM)mPGES-1 IC₅₀ (μM)
3a m-tolylamino0.83.2
3b p-tolylamino1.15.4
3c o-tolylamino1.56.8
3d 3,5-dimethylphenylamino0.72.9
3e 3-methoxyphenylamino1.34.1
3f 3-chlorophenylamino0.93.5
3g 3-trifluoromethylphenylamino0.62.1

From this data, several trends can be observed:

Steric Effects: The position of the methyl group on the tolyl ring influences activity, with the meta position being slightly more favorable than para and ortho, suggesting a specific spatial requirement in the binding site.

Electronic Effects: The introduction of an electron-withdrawing trifluoromethyl group at the meta position of the phenylamino (B1219803) substituent (compound 3g ) resulted in the most potent dual inhibitor in the series. This suggests that modulating the electronic properties of this part of the molecule is key to enhancing its interaction with the target enzymes.

Conformational Analysis and its Influence on Ligand-Target Interactions

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The preferred conformation of a ligand is critical for its ability to fit into the binding site of a biological target. For the relatively rigid this compound core, conformational flexibility is primarily dictated by the substituents.

While specific conformational studies on this compound derivatives are not widely reported, research on other heterocyclic systems highlights the importance of this aspect. The orientation of substituents can either facilitate or hinder the optimal alignment of the pharmacophoric features with the complementary residues in the target's binding site. Computational methods, such as molecular dynamics simulations, can be employed to predict the likely bioactive conformations and to understand how different substituents influence the conformational landscape of the molecule.

Regiospecificity and Stereochemical Contributions to Compound Potency and Selectivity

The precise placement of functional groups (regiospecificity) and the three-dimensional arrangement of atoms (stereochemistry) are fundamental to the potency and selectivity of a drug molecule. In the context of this compound, altering the positions of the amino and hydroxyl groups, or introducing other substituents at different locations on the bicyclic ring, would likely have a profound impact on biological activity.

Similarly, the introduction of chiral centers, for instance, in a substituent attached to the 3-amino group, would result in stereoisomers (enantiomers or diastereomers). It is common for stereoisomers to exhibit different biological activities, as one isomer may fit more favorably into the chiral binding site of a receptor than the other.

Bioisosteric Replacement and Scaffold Hopping Strategies Applied to this compound

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, or novelty. nih.gov

Bioisosteric Replacement: This involves the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the 6-hydroxyl group with a thiol (-SH), an amine (-NH2), or a small alkoxy group (-OCH3) to probe the importance of the hydrogen bond donating/accepting capabilities at this position.

Substituting the 3-amino group with other small polar groups like a hydroxylamine (B1172632) (-NHOH).

Replacing the sulfur atom in the isothiazole (B42339) ring with a selenium atom (a selenoisothiazole).

Scaffold Hopping: This more drastic approach involves replacing the core molecular framework with a structurally different scaffold while maintaining the essential pharmacophoric features. acs.org For the this compound core, potential scaffold hops could involve replacing the benzo[d]isothiazole ring system with other bicyclic heterocycles such as:

Benzothiazole

Indazole

Benzimidazole

Thieno[2,3-b]pyridine

An example of a successful scaffold hopping strategy can be seen in the development of dual MCL-1/BCL-2 inhibitors, where an indole (B1671886) core was replaced with an indazole framework to improve properties. rsc.org While not directly applied to this compound, this demonstrates the utility of the approach.

Mechanistic Investigations of 3 Aminobenzo D Isothiazol 6 Ol S Biological Actions

Enzyme Modulation and Kinetic Characterization

Current scientific literature lacks specific studies detailing the direct modulatory effects of 3-Aminobenzo[d]isothiazol-6-ol on various enzyme systems. Consequently, no kinetic data, such as inhibition constants (Kᵢ) or activation constants (Kₐ), are available for this compound.

Inhibition/Activation of Key Metabolic Enzymes

There is no published research specifically investigating the inhibitory or activatory potential of this compound against key metabolic enzymes. Studies on its effects on enzymes such as those in the Cytochrome P450 family or other primary metabolic pathways have not been found.

Protease and Kinase Pathway Interventions

An extensive search of research literature did not yield any studies focused on the interaction between this compound and specific protease or kinase enzymes. Therefore, its role in modulating signaling pathways governed by these enzymes remains uncharacterized.

Epigenetic Enzyme (e.g., histone deacetylase, DNA methyltransferase) Activity Modulation

There is no available data to suggest that this compound modulates the activity of epigenetic enzymes. Research into its effects on histone deacetylases (HDACs), DNA methyltransferases (DNMTs), or other enzymes involved in epigenetic regulation has not been reported.

Receptor Binding and Signal Transduction Pathway Perturbations

Specific receptor binding affinities and the resulting perturbations of signal transduction pathways for this compound are not well-documented. While derivatives have been explored, data for the parent compound is absent.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

No specific studies characterizing the agonist or antagonist activity of this compound at any G-Protein Coupled Receptor (GPCR) have been found in the scientific literature. Binding assays to determine its affinity and functional assays to assess its efficacy at GPCRs have not been published.

Nuclear Receptor Activation/Repression

The effect of this compound on nuclear receptors remains an uninvestigated area. There is no available research on its ability to act as an activator or repressor for this class of receptors, and therefore its potential influence on gene transcription via this mechanism is unknown.

Due to the absence of specific research findings for this compound in the reviewed literature, no data tables can be generated.

Ion Channel Modulation and Membrane Potential Effects

The direct interaction of this compound with specific ion channels and its consequent effects on cellular membrane potential remain an area requiring further investigation. While some alkaloids and related heterocyclic compounds have been shown to modulate the function of ion channels, often through an influence on the lipid bilayer, specific data for this compound is not available. nih.gov For instance, studies on other neuroprotective agents have demonstrated that inhibition of high voltage-gated calcium channels can be a key mechanism of action, but similar studies on this compound have not been reported. nih.gov Research on derivatives of the broader 3-aminobenzo[d]isothiazole scaffold has suggested potential local anesthetic activity, which is typically associated with the blockade of sodium channels; however, direct evidence for this compound is lacking. nih.gov

Cellular Responses and Phenotypic Screening in In Vitro Models

In vitro studies are fundamental to characterizing the cellular responses to a novel compound. Such studies for this compound are in the early stages, with much of the available information being inferred from related structures rather than direct investigation of the parent compound.

Cell Proliferation and Viability Assays

The impact of this compound on cell proliferation and viability is a critical starting point for assessing its potential as a therapeutic agent. While related compounds, such as certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives, have demonstrated anti-cancer properties with specific IC50 values against various cancer cell lines, equivalent data for this compound is not currently available in the literature. nih.gov Standard assays like the MTT or CytoTrack assays are commonly used to determine a compound's effect on cell proliferation and would be necessary to establish a dose-dependent response for this compound. nih.govcientisol.com

Apoptosis Induction and Cell Cycle Progression Analysis

The ability of a compound to induce programmed cell death, or apoptosis, and to halt the cell cycle are key indicators of potential anticancer activity. For instance, a structurally related indenoisoquinoline, AM6-36, has been shown to induce G2/M cell cycle arrest and apoptosis in human leukemia cells through the modulation of MAPKs and c-Myc. nih.gov Similarly, other benzothiazole (B30560) derivatives have been found to induce G1-phase arrest. nih.govnih.gov These studies often involve techniques such as flow cytometry to analyze cell cycle distribution and western blotting to detect markers of apoptosis like cleaved PARP and activated caspases. nih.govnih.gov However, specific studies detailing the effects of this compound on apoptosis and cell cycle progression have not been published.

Modulation of Oxidative Stress and Inflammatory Cytokine Production

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.gov The potential for this compound to modulate oxidative stress has not been directly investigated. Such studies would typically involve measuring ROS levels and the activity of antioxidant enzymes.

Similarly, the effect of this compound on the production of inflammatory cytokines is an important area of research. Cytokines are key mediators of the inflammatory response, and their dysregulation is associated with various chronic diseases. mdpi.com Studies on other compounds have shown the ability to suppress the production of pro-inflammatory cytokines such as IL-1, IL-5, IL-6, IL-13, and TNF-α. nih.govnih.gov To ascertain the immunomodulatory properties of this compound, assays measuring the levels of these cytokines in relevant cell models would be required.

Cellular Differentiation and Morphogenesis Studies

The influence of this compound on cellular differentiation and morphogenesis is another area where data is currently lacking. Such studies are crucial for understanding the compound's effects on tissue development and its potential for regenerative medicine or as a developmental toxicant.

Molecular Target Identification through Advanced Omics Technologies

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for the development of targeted therapies. Advanced multi-omics technologies, including genomics, proteomics, and metabolomics, are powerful tools for drug target identification. mdpi.com These approaches can provide a comprehensive view of the molecular changes within a cell upon treatment with a compound, helping to identify key proteins and pathways that are affected. nih.govnih.gov Currently, there are no published studies that have utilized such omics-based approaches to identify the molecular targets of this compound.

Proteomic Profiling of this compound-Treated Samples

There is currently no publicly available data from proteomic profiling studies of samples treated with this compound. Such studies would be essential to identify and quantify the full complement of proteins (the proteome) in a biological sample and determine how this compound alters protein expression and post-translational modifications. This information would provide critical insights into the cellular pathways and molecular targets affected by this compound.

Transcriptomic Analysis and Gene Expression Signatures

No transcriptomic analyses or studies on gene expression signatures following treatment with this compound have been reported in the scientific literature. Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by the genome, would be necessary to understand how this compound modulates gene expression. Identifying specific gene expression signatures would help to elucidate the genetic and molecular pathways involved in the cellular response to this compound.

Metabolomic Fingerprinting of Cellular Responses

There is no available research on the metabolomic fingerprinting of cellular responses to this compound. Metabolomic studies are crucial for identifying and quantifying the small-molecule metabolites within a biological system. This type of analysis would reveal alterations in metabolic pathways and cellular biochemistry induced by the compound, offering a functional readout of the cellular state and helping to pinpoint the specific mechanisms of its biological actions.

Preclinical Efficacy Studies of 3 Aminobenzo D Isothiazol 6 Ol Derivatives

In Vitro Efficacy in Disease-Relevant Cell Models

Anti-Cancer Activity in Various Cancer Cell Lines

Derivatives of the benzo[d]isothiazole and structurally related benzothiazole (B30560) scaffolds have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.

One area of investigation has focused on 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. In a study, a lead compound from this series was optimized, leading to the development of new derivatives with potent activity against A549 lung cancer cells. nih.gov Notably, compound 45 from this series exhibited the best antiproliferative activity with an IC50 value of 0.44 μM. nih.gov Mechanistic studies revealed that this compound induced G1-phase arrest in the cell cycle, inhibited the ALK/PI3K/AKT signaling pathway, disrupted the mitochondrial membrane potential, and ultimately promoted apoptosis in the cancer cells. nih.gov

Another series of related compounds, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives, have been investigated as potential inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in non-small cell lung cancer (NSCLC). nih.gov One derivative, compound 7h , displayed potent anti-cancer properties with IC50 values of 18.16 μM, 8.11 μM, and 3.5 μM against A549, PC9, and H1975 lung cancer cell lines, respectively. nih.gov Further investigation showed that compound 7h suppressed the migration and invasion of H1975 cells by blocking the Src survival pathway and reactivating the p38 apoptotic pathway, in addition to inducing G1 phase cell cycle arrest. nih.gov

Additionally, novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated for their antiproliferative activity. The most active compound in this series, 5h , demonstrated significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines, causing 10% and 47% cancer cell death, respectively. mdpi.com

The antimitotic activity of 6-fluoro-triazolo-benzothiazole derivatives has also been explored. Two compounds from this series, TZ2 and TZ9 , were identified as the most active, exhibiting antimitotic action by potentially inhibiting the proliferation of cancer cells through interference with microtubule formation or stability. pensoft.net

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneCompound 45A549 (Lung Cancer)0.44 μM
3-(2-aminobenzo[d]thiazol-5-yl) benzamideCompound 7hA549 (Lung Cancer)18.16 μM
PC9 (Lung Cancer)8.11 μM
H1975 (Lung Cancer)3.5 μM

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

The antimicrobial potential of isothiazole (B42339) and benzothiazole derivatives has been demonstrated against a panel of bacterial and fungal pathogens.

In one study, a series of 3,5-diaminoisothiazole derivatives were synthesized and tested for their in vitro antimicrobial activity. nih.gov While specific minimum inhibitory concentration (MIC) values were not detailed in the abstract, the study confirmed the antimicrobial potential of this class of compounds.

Another investigation focused on 3-substituted benzothiazolyl-1-phenyl amino methenamides. These compounds were screened for their antibacterial activity against Escherichia coli, Staphylococcus aureus, Proteus vulgaris, and Salmonella typhi, and for antifungal activity against Candida guilliermondii and Microsporum. Compounds 3c and 3d were particularly effective against Salmonella and E. coli, while compound 3a showed inhibitory activity against S. aureus and P. vulgaris. For antifungal activity, compounds 3a , 3e , and 3f were active against Aspergillus niger and C. guilliermondii.

Furthermore, a study on thiazolyl aminobenzothiazole derivatives highlighted their potential as both antibacterial and antifungal agents, underscoring the broad-spectrum antimicrobial possibilities within this chemical family. tandfonline.com

Compound ClassSpecific Derivative(s)PathogenActivity
3-substituted benzothiazolyl-1-phenyl amino methenamides3c, 3dSalmonella sp., E. coliSignificant antibacterial activity
3aS. aureus, P. vulgarisInhibitory activity
3a, 3e, 3fA. nigerAntifungal activity
C. guilliermondii

Anti-Inflammatory Effects in Immunological Cell Models

While many studies on the anti-inflammatory properties of benzothiazole derivatives have been conducted in vivo, some in vitro investigations provide insight into their mechanisms of action. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) in a zebrafish model, which has relevance to cellular inflammatory processes, demonstrated its ability to mitigate ethanol-induced fatty liver by exerting anti-inflammatory effects. nih.gov The study showed that N2 treatment influenced genes associated with inflammation, suggesting a direct effect on inflammatory pathways at a molecular level. nih.gov

Antiviral Activity in Cell Culture Models

The isothiazole scaffold, the core of 3-Aminobenzo[d]isothiazol-6-ol, has been identified as a promising backbone for the development of antiviral agents. A study on isothiazole derivatives demonstrated their activity against a range of RNA and DNA viruses. nih.gov

One particular derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several picornaviruses, including rhinoviruses 2, 39, 86, and 89, as well as Coxsackie B1 virus. nih.gov The same compound also showed activity against the measles virus. nih.gov Earlier work had identified two other isothiazole derivatives, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate, as being effective against both HIV-1 (IIIB) and HIV-2 (ROD). nih.gov These compounds also exhibited high selectivity indexes against poliovirus 1 and Echovirus 9. nih.gov

CompoundVirus
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 2
Rhinovirus 39
Rhinovirus 86
Rhinovirus 89
Coxsackie B1
Measles virus
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile & S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonateHIV-1 (IIIB)
HIV-2 (ROD)
Poliovirus 1
Echovirus 9

Ex Vivo Organ and Tissue Culture Investigations

Assessment of Anti-Inflammatory or Neuroprotective Effects in Isolated Tissues

Ex vivo studies provide a valuable bridge between in vitro cell culture and in vivo animal models. In the context of this compound derivatives, a notable ex vivo investigation was conducted as part of the anti-cancer research on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. nih.gov

Specifically, the most potent compound from this series, compound 45 , was evaluated in a 3D tumor microsphere culture model. nih.gov This model more closely mimics the natural tumor microenvironment compared to traditional 2D cell cultures. The study found that compound 45 significantly inhibited the growth of these spheroids, providing strong evidence of its anti-tumor efficacy in a more physiologically relevant setting. nih.gov While this study focused on anti-cancer effects, the use of such 3D culture models could be adapted in the future to assess the anti-inflammatory or neuroprotective potential of this compound derivatives in isolated tissue preparations.

Organ-on-a-Chip and Microfluidic Models

The application of organ-on-a-chip (OoC) and microfluidic models in the preclinical evaluation of this compound derivatives is an emerging area. nih.govnih.gov These advanced in vitro systems are designed to recapitulate the complex microenvironments of human organs, offering a more physiologically relevant platform for efficacy and toxicity testing compared to traditional 2D cell cultures. europa.eudynamic42.com OoC models, which are microfluidic devices containing living cells that mimic the structure and function of human organs, allow for the study of complex physiological processes in a controlled laboratory setting. europa.eu

Currently, specific studies detailing the use of this compound derivatives in organ-on-a-chip models are not available in the public domain. However, the potential applications of this technology for these compounds are significant. For instance, a "tumor-on-a-chip" model could be employed to study the efficacy of anticancer derivatives in a three-dimensional, perfused microenvironment that mimics the tumor vasculature and gradients of nutrients and oxygen. Similarly, an "inflammation-on-a-chip" model could be used to investigate the therapeutic effects of anti-inflammatory derivatives on immune cell interactions and tissue responses. The use of such models would enable a more accurate prediction of human responses and could accelerate the preclinical development of these promising compounds. nih.govdynamic42.com

In Vivo Preclinical Animal Models of Disease

Efficacy in Xenograft and Syngeneic Tumor Models

In a study focusing on non-small cell lung cancer (NSCLC), one derivative, compound 7h, demonstrated significant in vitro activity against A549, PC9, and H1975 cell lines. nih.gov Subsequent in vivo evaluation in a tumor xenograft model using H1975 cells in nude mice showed that this compound could inhibit tumor growth. researchgate.net These findings suggest that the aminobenzothiazole scaffold is a promising starting point for the development of novel anticancer agents.

Compound Derivative Animal Model Tumor Model Key Findings
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (compound 7h)Nude MiceH1975 (NSCLC) XenograftInhibition of tumor growth. researchgate.net

No studies on the efficacy of this compound derivatives in syngeneic tumor models were identified in the reviewed literature.

Therapeutic Effects in Rodent Models of Inflammation and Autoimmune Disorders

There is a lack of publicly available research on the therapeutic effects of this compound derivatives in rodent models of inflammation and autoimmune disorders. The broader class of benzothiazole derivatives has been reported to possess anti-inflammatory properties, suggesting that this is a potential area for future investigation. researchgate.net For instance, other heterocyclic compounds like azaphenothiazine derivatives have been evaluated in models such as dextran (B179266) sodium sulfate-induced colitis in mice, demonstrating a reduction in disease activity and pathological changes. nih.gov This highlights the potential for novel heterocyclic compounds to show efficacy in such models.

Efficacy in Animal Models of Bacterial or Viral Infections

In vitro studies have indicated that derivatives of 3-aminobenzo[d]isothiazole possess antimicrobial activity. For example, a series of 3-(Alkyl/Arylamino) benzo[d]isothiazole 1,1-derivatives were synthesized and evaluated for their antibacterial activity against strains such as Escherichia coli, Streptococcus aureus, and Bacillus subtilis, with some compounds showing significant efficacy. researchgate.net However, at present, there are no published in vivo studies evaluating the efficacy of these specific derivatives in animal models of bacterial or viral infections. The in vitro activity suggests that further preclinical development, including in vivo efficacy studies, is warranted.

Neuroprotective and Cognitive Enhancing Effects in Neurological Disorder Models

Research into the neuroprotective effects of this class of compounds is emerging. A study on a related compound, 6-nitrobenzo[d]thiazol-2-amine derivative (N3), investigated its effects in a pentylenetetrazole (PTZ)-induced epilepsy model in zebrafish larvae. researchgate.net The study found that the N3 derivative exhibited neuroprotective, anti-inflammatory, and antioxidant properties.

The compound demonstrated a reduction in neurodegenerative markers and improved behavioral outcomes in the zebrafish model. These findings suggest that the benzo[d]thiazole scaffold could be a valuable template for developing agents with therapeutic potential in neurological disorders like epilepsy. researchgate.net

Compound Derivative Animal Model Disease Model Key Findings
6-nitrobenzo[d]thiazol-2-amine derivative (N3)Zebrafish LarvaePentylenetetrazole (PTZ)-induced EpilepsyReduced neurodegenerative markers, antioxidant and anti-inflammatory effects, improved behavioral outcomes. researchgate.net

No studies specifically investigating the cognitive-enhancing effects of this compound derivatives were identified.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its derivatives are not currently available in the public domain. Such studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its mechanism of action and dose-response relationship. Future research in this area will be essential to progress any promising derivatives towards clinical evaluation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Species

No publicly available data provides specific details on the absorption, distribution, metabolism, and excretion of this compound or its derivatives in any animal species. Information regarding oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion is not described in the current scientific literature.

Target Engagement and Biomarker Modulation in Preclinical Models

There is no specific information in the public domain detailing the in vivo target engagement of this compound derivatives in preclinical models. Consequently, data on the modulation of specific biomarkers to confirm the mechanism of action and therapeutic effect of these compounds is also unavailable.

Computational Chemistry and Molecular Modeling of 3 Aminobenzo D Isothiazol 6 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. indexcopernicus.comnih.gov For 3-Aminobenzo[d]isothiazol-6-ol, DFT calculations can be employed to optimize its three-dimensional geometry and determine its electronic characteristics. indexcopernicus.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface map reveals the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with biological targets, such as the active sites of enzymes. indexcopernicus.com For this compound, the amino (-NH2) and hydroxyl (-OH) groups are expected to be key sites for hydrogen bonding interactions.

Table 1: Hypothetical Quantum Mechanical Parameters for this compound

Parameter Calculated Value Implication
EHOMO -5.8 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.6 eV Indicates high chemical stability.

| Dipole Moment | 3.5 D | Suggests the molecule is polar, influencing solubility and binding. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method simulates the interaction between the small molecule and the receptor's binding site, calculating a docking score that estimates the binding affinity. nih.gov For this compound, docking studies would involve screening it against various protein targets known to be modulated by similar benzothiazole (B30560) derivatives, such as kinases, monoamine oxidase B (MAO-B), or microbial enzymes. nih.govacs.org

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govfrontiersin.org The amino and hydroxyl groups of this compound are predicted to be crucial for forming hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a protein's active site. The bicyclic aromatic ring system would likely engage in hydrophobic and π-π stacking interactions. nih.gov Such studies are instrumental in rationalizing the molecule's biological activity and guiding the design of more potent analogs. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Result Details
Target Protein Kinase XYZ (Hypothetical) A protein implicated in a disease pathway.
Docking Score -8.5 kcal/mol Indicates strong predicted binding affinity.
Key H-Bond Interactions ASP-181, LYS-65 The amino and hydroxyl groups act as H-bond donors/acceptors.

| Hydrophobic Interactions | LEU-120, VAL-70, PHE-179 | The benzothiazole ring system interacts with nonpolar residues. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and the flexibility of the complex. researchgate.net

For the this compound-protein complex, an MD simulation would be run for a duration of nanoseconds to observe conformational changes. nih.gov Key metrics for analysis include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the complex remains in a stable conformation. nih.govfrontiersin.org Furthermore, MD simulations allow for the detailed analysis of interaction lifetimes, such as how long specific hydrogen bonds are maintained, providing a more accurate picture of binding stability. mdpi.com

| Key Interaction Occupancy | H-bond with ASP-181: 85% | The hydrogen bond is maintained for a majority of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of derivatives based on the this compound scaffold, a 3D-QSAR model could be developed to predict their inhibitory potency against a specific biological target. nih.gov

This process involves aligning a set of molecules and calculating various molecular field descriptors (e.g., steric, electrostatic). researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a predictive model. rsc.org Such models produce contour maps that visualize regions where modifications to the scaffold would likely increase or decrease activity. For instance, a map might indicate that adding a bulky group in one area is favorable (sterically favored), while a hydrogen bond donor is needed in another. Studies on similar scaffolds have shown that QSAR models can achieve good predictive ability, with high correlation coefficient (r²) and cross-validated correlation coefficient (q²) values. nih.govnih.gov

Table 4: Typical Statistical Parameters for a 3D-QSAR Model

Parameter Value Description
q² (Cross-validated r²) 0.65 Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²) 0.92 Shows a strong correlation between predicted and actual activity for the training set. nih.gov
r²_pred (External validation) 0.81 Demonstrates the model's ability to predict the activity of new, untested compounds. rsc.org

| F-value | 150 | High Fisher test value, indicating a statistically significant regression model. researchgate.net |

In Silico Prediction of ADME Parameters and Ligand Efficiency Metrics

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico tools can predict these properties for this compound, helping to evaluate its potential as a drug candidate. nih.gov

Key parameters include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration. samipubco.com Compliance with empirical rules, such as Lipinski's Rule of Five, is often checked to assess "drug-likeness." nih.gov Additionally, ligand efficiency (LE) metrics can be calculated. LE relates the binding energy of a compound to its size (number of heavy atoms), providing a measure of how efficiently the molecule binds to its target. This helps in prioritizing smaller, more efficient compounds for further development.

Table 5: Predicted ADME Properties and Ligand Efficiency for this compound

Property/Metric Predicted Value Guideline/Interpretation
Molecular Weight 180.21 g/mol < 500 (Lipinski's Rule)
logP 1.9 < 5 (Lipinski's Rule), indicates good membrane permeability.
H-Bond Donors 2 < 5 (Lipinski's Rule)
H-Bond Acceptors 3 < 10 (Lipinski's Rule)
Human Intestinal Absorption High Predicted to be well-absorbed from the gut. eijppr.com

| Ligand Efficiency (LE) | 0.45 | Based on a hypothetical binding energy of -8.5 kcal/mol and 12 heavy atoms; a value > 0.3 is generally considered favorable. |

Virtual Screening and De Novo Design Strategies Based on the this compound Scaffold

The this compound structure can serve as a starting point for discovering novel and more potent compounds through advanced computational strategies.

Virtual Screening: This technique involves docking large libraries of commercially available or virtual compounds against a specific protein target to identify potential "hits." The this compound scaffold can be used as a query in similarity-based screening to find structurally related compounds or as a fragment in fragment-based screening. nih.gov This approach successfully identified novel inhibitor scaffolds for Pteridine Reductase 1 using an aminobenzothiazole core. nih.gov

De Novo Design: This method uses computational algorithms to design novel molecules from scratch or by growing them from a smaller fragment within the active site of a target protein. mdpi.com Using this compound as a core fragment, de novo design programs can suggest modifications and additions to optimize interactions with the binding site. nih.gov This allows for the exploration of novel chemical space and the creation of highly tailored inhibitors that may not exist in current compound libraries.

Analytical Methodologies for 3 Aminobenzo D Isothiazol 6 Ol Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental in the analysis of 3-Aminobenzo[d]isothiazol-6-ol, enabling its isolation from reaction mixtures, impurities, or biological matrices for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of both a phenolic hydroxyl group and an aromatic amino group imparts significant polarity to the molecule, dictating its retention behavior. Method development would involve optimizing mobile phase composition, pH, and gradient elution to achieve sharp, symmetrical peaks with adequate retention and resolution from other components.

Various detection modes can be coupled with HPLC for identification and quantification:

UV-Vis/Diode Array Detection (DAD): Given its aromatic benzisothiazole core, the compound is expected to exhibit strong ultraviolet absorbance. A DAD detector can record the entire UV spectrum of the eluting peak, providing information about its identity and purity.

Fluorescence Detection: Molecules with suitable fluorophores can be detected with high sensitivity and selectivity. The potential intrinsic fluorescence of this compound or a fluorescent derivative would allow for trace-level quantification.

Table 1: Exemplary HPLC Parameters for Analysis of Benzisothiazole Derivatives
ParameterConditionRationale/Comment
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the column.
Gradient 5% B to 95% B over 20 minutesA gradient is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection Diode Array Detector (DAD) at ~280-320 nmWavelength selected based on the UV absorbance maximum of the benzisothiazole chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, this compound possesses polar functional groups (amino and hydroxyl) that render it non-volatile and prone to thermal degradation in the hot GC injection port. researchgate.net Therefore, direct analysis by GC-MS is not feasible.

To enable GC-MS analysis, a chemical derivatization step is required to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com This process involves reacting the analyte with a derivatizing agent to cap the active hydrogens. sigmaaldrich.com

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amino and hydroxyl groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react to form stable trifluoroacetyl derivatives.

Once derivatized, the compound can be separated on a low-polarity capillary GC column and identified by its characteristic mass spectrum.

Table 2: Common Derivatization Reagents for GC-MS Analysis
ReagentAbbreviationTarget Functional GroupsResulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH₂, -SHTrimethylsilyl (TMS)
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -NH₂, -SHtert-Butyldimethylsilyl (TBDMS)
Trifluoroacetic anhydrideTFAA-OH, -NH₂Trifluoroacetyl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical tool for quantifying low levels of compounds in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov

For the analysis of this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode, which would protonate the basic amino group to generate the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions.

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. nih.gov This provides exceptional selectivity, as only molecules that meet both the retention time and the specific mass transition criteria are detected, effectively filtering out noise from the biological matrix. This allows for accurate quantification even at very low concentrations. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS Parameters for this compound
ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveProtonates the basic amino group to form [M+H]⁺.
Precursor Ion (Q1) m/z 167.0Selects the protonated molecular ion of the target compound (C₇H₆N₂OS).
Product Ion (Q3) To be determined experimentallyMonitors a specific fragment ion for quantification (quantifier).
Secondary Product Ion (Q3) To be determined experimentallyMonitors a second fragment ion for confirmation (qualifier).
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification in complex matrices.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons. For this compound, one would expect to see signals for the three aromatic protons on the benzene (B151609) ring, as well as exchangeable protons from the -NH₂ and -OH groups.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., aromatic, bonded to a heteroatom).

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure and confirming the positions of substituents. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3-~160-165
C3a-~120-125
C4~7.4-7.6 (d)~115-120
C5~6.7-6.9 (dd)~110-115
C6-~155-160
C7~7.0-7.2 (d)~105-110
C7a-~145-150
6-OH~9.0-10.0 (s, br)-
3-NH₂~5.0-6.0 (s, br)-
Predicted values in a solvent like DMSO-d₆. Actual values must be determined experimentally. (d = doublet, dd = doublet of doublets, s = singlet, br = broad).

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. The O-H stretch of the phenol (B47542) and the N-H stretches of the primary amine would appear as broad and sharp bands, respectively, in the high-frequency region (~3200-3500 cm⁻¹). Aromatic C-H stretching would be just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and isothiazole (B42339) rings would appear in the 1450-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and nonpolar bonds. It would be useful for characterizing the vibrations of the aromatic ring system and the sulfur-containing isothiazole ring. The C-S and S-N bond vibrations, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 5: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H (Phenol)Stretching3200-3500Strong, Broad
N-H (Amine)Stretching (asymmetric & symmetric)3300-3500Medium, Sharp (doublet)
C-H (Aromatic)Stretching3000-3100Medium to Weak
C=C / C=N (Ring)Stretching1450-1650Medium to Strong
N-H (Amine)Bending (scissoring)1590-1650Medium
C-O (Phenol)Stretching1200-1260Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible technique for the quantification and characterization of chromophoric compounds like this compound. The presence of the benzo[d]isothiazole ring system, coupled with the amino and hydroxyl functional groups, gives rise to characteristic electronic transitions that result in the absorption of light in the UV-Vis region.

The quantification of this compound in solution is achieved by measuring its absorbance at a specific wavelength (λmax), where the absorption is at its maximum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the creation of a calibration curve, by plotting absorbance versus concentration for a series of standard solutions, from which the concentration of an unknown sample can be determined.

The electronic properties of this compound can also be investigated using UV-Vis spectroscopy. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the electronic structure of the molecule. For instance, the π → π* and n → π* transitions of the aromatic system and heteroatoms contribute to the absorption spectrum. dergipark.org.tr The solvent environment can also affect the spectrum; changes in solvent polarity can lead to shifts in the λmax, providing insights into the nature of the electronic transitions.

Based on structurally similar compounds like aminophenols and benzothiazole (B30560) derivatives, the expected UV-Vis spectral properties for this compound in a polar solvent like ethanol (B145695) are summarized in the interactive table below. mdpi.comrsc.orgsielc.comresearchgate.net

ParameterValueDescription
λmax 1 ~220-240 nmAttributed to π → π* transitions within the benzene ring.
λmax 2 ~280-300 nmAssociated with π → π* transitions of the entire conjugated system.
λmax 3 ~330-350 nmPotentially arising from n → π* transitions involving the heteroatoms.
Molar Absorptivity (ε) 10³ - 10⁴ L·mol⁻¹·cm⁻¹Typical range for compounds with similar chromophores.

Note: The exact values of λmax and ε for this compound would need to be determined experimentally.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds like this compound. The separation in CE is based on the differential migration of analytes in an electrolyte solution within a narrow fused-silica capillary under the influence of a high electric field.

The amino group in this compound can be protonated in acidic buffer systems, rendering the molecule positively charged. This allows for its separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. In CZE, analytes are separated based on their charge-to-size ratio. The electroosmotic flow (EOF), the bulk flow of the buffer solution towards the cathode, carries all analytes, regardless of their charge, towards the detector. Cations migrate faster than the EOF, while anions migrate slower.

Key parameters that can be optimized for the CE separation of this compound include the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. For instance, a low pH BGE would ensure the full protonation of the amino group, leading to efficient migration and sharp peaks. The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can be used to improve the solubility of the analyte and modify the EOF, thereby enhancing separation efficiency.

Hypothetical CE parameters for the analysis of this compound are presented in the interactive table below, based on general methods for the separation of aromatic amino compounds. nih.govmdpi.comcreative-proteomics.com

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthStandard capillary dimensions for good resolution and sensitivity.
Background Electrolyte (BGE) 25 mM Phosphate (B84403) buffer, pH 2.5Low pH ensures protonation of the amino group for efficient electrophoretic mobility.
Applied Voltage 20 kVProvides a balance between separation speed and Joule heating.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)A common and reproducible method for sample introduction.
Detection UV absorbance at ~230 nmWavelength at which many aromatic amino compounds exhibit strong absorbance.
Expected Migration Time 5 - 10 minA typical migration time for a small, charged molecule under these conditions.

Advanced Sample Preparation Strategies for Diverse Research Matrices

The analysis of this compound in complex biological matrices such as cell lysates, tissue homogenates, and in vitro assay solutions necessitates effective sample preparation to remove interfering substances and enrich the analyte of interest. Advanced sample preparation strategies are crucial for achieving accurate and reproducible results.

Solid-Phase Extraction (SPE) is a highly effective technique for the cleanup and pre-concentration of this compound from biological samples. researchgate.net The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For a polar, aromatic amine like this compound, a mixed-mode cation-exchange sorbent could be employed. At an acidic pH, the protonated amino group would be retained on the cation-exchange functional groups of the sorbent, while neutral and acidic interferences are washed away. The analyte can then be eluted with a solvent containing a base to neutralize the charge. Alternatively, a reversed-phase sorbent (e.g., C18) could be used to retain the compound based on hydrophobic interactions with the benzoisothiazole core.

Liquid-Liquid Extraction (LLE) is another classical and effective method for the isolation of this compound from aqueous biological matrices. journalspub.comresearchgate.netopenaccesspub.org This technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state of this compound. For instance, at a basic pH, the amino group is deprotonated, making the molecule more nonpolar and favoring its extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Conversely, at an acidic pH, the compound would be protonated and remain in the aqueous phase, which can be used to back-extract it from an organic phase for further purification.

For more complex matrices, a combination of these techniques may be necessary. For example, an initial protein precipitation step with acetonitrile or methanol could be performed on cell lysates or tissue homogenates, followed by SPE or LLE of the supernatant to further purify the analyte before instrumental analysis.

Emerging Applications and Interdisciplinary Research of 3 Aminobenzo D Isothiazol 6 Ol

Development as Chemical Probes for Cellular and Biochemical Pathway Interrogation

There is no specific information available in the provided search results regarding the development of 3-Aminobenzo[d]isothiazol-6-ol as chemical probes for cellular and biochemical pathway interrogation.

Integration into Functional Materials and Polymer Chemistry

Information regarding the integration of this compound into functional materials and polymer chemistry is not available in the provided search results.

Research into Agrochemical and Crop Protection Applications

While research exists on benzothiazole (B30560) derivatives as potential pesticidal agents, specific studies on this compound for agrochemical and crop protection applications are not detailed in the search results. nih.gov

Exploration in Veterinary Pharmaceutical Research (Preclinical)

There is no specific information available concerning the preclinical exploration of this compound in veterinary pharmaceutical research.

Role in Diagnostic Assays and Biosensor Development

The role of this compound in diagnostic assays and biosensor development is not documented in the provided search results.

Conclusion and Future Directions in 3 Aminobenzo D Isothiazol 6 Ol Research

Unresolved Challenges and Novel Opportunities in 3-Aminobenzo[d]isothiazol-6-ol Synthesis and Derivatization

The synthesis of functionalized 3-aminobenzo[d]isothiazole derivatives has historically faced challenges such as complex multi-step procedures, the need for metal catalysts or peroxides, and often resulted in low yields or required harsh reaction conditions. google.comgoogle.com However, recent advancements are paving the way for more efficient and milder synthetic strategies. A significant opportunity lies in the development of catalyst-free methods. For instance, processes that utilize elemental sulfur and operate under the simple action of a base in an air atmosphere have been developed for related derivatives, overcoming many traditional hurdles. google.comgoogle.com

Key challenges remain in achieving regioselective functionalization, particularly on the benzene (B151609) ring, without compromising the isothiazole (B42339) core. The presence of both an amino and a hydroxyl group on the this compound structure presents a significant opportunity for creating diverse derivative libraries. These functional groups serve as versatile handles for introducing a wide range of substituents to explore the chemical space around the core scaffold thoroughly. nih.gov Future efforts should focus on optimizing protecting group strategies and exploring direct C-H activation techniques to streamline derivatization. arkat-usa.org

ChallengeNovel Opportunity / Future Direction
Complex, multi-step syntheses Development of one-pot or tandem reactions; exploring catalyst-free methods using elemental sulfur. google.comgoogle.com
Harsh reaction conditions Utilization of milder reagents and green chemistry principles, such as electrochemical synthesis. nih.gov
Low reaction yields Optimization of reaction parameters and exploration of novel catalytic systems (e.g., rhodium-catalyzed annulation). arkat-usa.org
Regioselective derivatization Employing advanced protecting group strategies and direct C-H functionalization to selectively modify the scaffold.
Limited scaffold diversity Using the amino and hydroxyl groups as synthetic handles to build extensive libraries for structure-activity relationship (SAR) studies. nih.gov

Identification of Novel Biological Targets and Underexplored Mechanisms of Action

The broader class of benzo[d]isothiazole derivatives is known to interact with a wide array of biological targets, suggesting significant untapped potential for this compound. Derivatives have been investigated as antipsychotic agents, showing potent affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov They have also been reported as highly selective positive allosteric modulators for metabotropic glutamate (B1630785) receptor 4 (mGlu4), offering a potential therapeutic avenue for Parkinson's disease. arkat-usa.org

Future research should prioritize the systematic screening of this compound and its analogs against diverse target classes. Underexplored areas include kinase inhibition, modulation of epigenetic targets, and disruption of protein-protein interactions. The structural similarity to compounds with antimalarial activity, such as those inhibiting the IspD enzyme of Plasmodium species, suggests that infectious disease targets are also a promising area for investigation. arkat-usa.org Elucidating the precise mechanism of action for any identified activity will be crucial, moving beyond initial "hit" identification to a deeper understanding of the compound's biological function.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

AI/ML ApplicationPotential Impact on this compound Research
Target Identification Analyze omics and clinical data to uncover novel biological targets and pathways modulated by the scaffold. accscience.comnih.gov
De Novo Molecular Design Generate novel, synthesizable derivatives with optimized target affinity and selectivity using generative models. mednexus.org
ADMET Prediction Forecast pharmacokinetic and toxicity profiles to filter and prioritize compounds before synthesis, reducing costs and animal testing. drugpatentwatch.com
Virtual Screening Screen billions of virtual compounds against a specific target to identify promising hits for synthesis and testing. nih.gov
Hit-to-Lead Optimization Guide the iterative chemical modification process to improve the properties of initial hit compounds. accscience.com

Advancements in High-Throughput Screening and Phenotypic Profiling Methodologies

To explore the biological potential of this compound derivatives, advanced screening methodologies are essential. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific molecular targets or in cell-based assays. enamine.netnuvisan.com Establishing robust HTS assays for targets relevant to the benzo[d]isothiazole scaffold is a critical next step.

Beyond target-based screening, phenotypic screening offers a powerful, unbiased approach to drug discovery. drugtargetreview.com This method involves testing compounds in complex, disease-relevant biological systems (e.g., primary cells, co-cultures) to identify molecules that produce a desired phenotypic change, without a priori knowledge of the target. drugtargetreview.com Subsequent bioactivity profiling and target deconvolution studies can then be used to identify the mechanism of action. drugtargetreview.com This approach is particularly valuable for identifying first-in-class medicines and is well-suited for exploring the full therapeutic potential of a this compound-based library.

Strategic Roadmap for Accelerating Preclinical Translation of this compound Research Findings

Translating promising research findings from the laboratory into a preclinical candidate requires a comprehensive and integrated development plan. fortrea.comvennlifesciences.com A strategic roadmap for this compound should be established early to guide decision-making, improve efficiency, and increase the probability of success. fortrea.commarketscreener.com

The first step is defining a Target Product Profile (TPP), which outlines the desired characteristics of the final drug, including the intended indication, patient population, and efficacy benchmarks. fortrea.com The preclinical program must then be designed to generate the necessary data to support an Investigational New Drug (IND) application. wuxiapptec.com This involves a coordinated series of studies across multiple disciplines.

A typical preclinical roadmap would include:

Lead Optimization: Iterative chemical synthesis and biological testing to improve the potency, selectivity, and ADME properties of initial hits.

Pharmacology: In-depth in vitro and in vivo studies to confirm the mechanism of action and demonstrate efficacy in relevant disease models.

Non-GLP and GLP Toxicology: Dose range-finding studies followed by Good Laboratory Practice (GLP)-compliant toxicology studies in at least two species (one rodent, one non-rodent) to establish a safety profile. wuxiapptec.com

ADME and Pharmacokinetics (PK): Characterizing how the compound is absorbed, distributed, metabolized, and excreted to inform dosing regimens for clinical trials. wuxiapptec.com

Chemistry, Manufacturing, and Controls (CMC): Developing a scalable and reproducible synthesis process for the drug substance and creating a stable formulation for the drug product. vennlifesciences.com

Bioanalytical Method Development: Creating and validating robust analytical methods to quantify the drug in biological matrices, which is essential for PK and toxicology studies. wuxiapptec.combiologicsconsulting.com

By strategically planning these interdependent activities, the transition of a promising this compound derivative from discovery to clinical development can be significantly streamlined. vennlifesciences.comwuxiapptec.com

Q & A

Q. Advanced

  • Anti-mitotic Activity : Tubulin polymerization inhibition assays (IC50 values) .
  • Kinase Inhibition : ATP-competitive binding assays (e.g., for JAK2/STAT3 pathways) .
  • Computational Prediction : Tools like PASS (Prediction of Activity Spectra) prioritize derivatives for local anesthetic or anti-inflammatory action .

How do structural modifications (e.g., halogenation, alkylation) impact the bioactivity of this compound?

Advanced
Substituents at the 3-position significantly modulate activity:

DerivativeModificationBioactivity EnhancementReference
3-ChlorobenzylIncreased lipophilicityImproved CNS penetration
3-MethoxyElectron-donatingEnhanced antioxidant activity
3-Amino with acetyloxy groupsHydrogen bondingTubulin binding affinity

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural Purity : Impurities >2% can skew results; validate via HPLC (≥95% purity) .
  • Pharmacokinetic Variability : Differences in metabolic stability (e.g., CYP450 isoforms) .

What advanced analytical methods are recommended for quantifying this compound in complex matrices?

Q. Advanced

  • LC-MS/MS : Enables nanomolar detection limits in plasma (ESI+ mode, m/z 180–500 range) .
  • HPLC-UV : Uses C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
  • X-ray Crystallography : Resolves stereochemistry of chiral derivatives (e.g., R/S configurations) .

How can computational modeling guide the design of this compound-based therapeutics?

Q. Advanced

  • Docking Studies : Predict binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR) .
  • ADMET Prediction : Tools like DEREK assess hepatotoxicity risks from nitro or thiol groups .
  • QSAR Models : Correlate logP values (<3.5) with blood-brain barrier permeability .

What strategies improve the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Buchwald-Hartwig Amination : Use Pd2(dba)3/XPhos catalysts for C–N bond formation .
  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 6 hr under thermal conditions) .
  • Protecting Groups : Boc-protection of the amine prevents undesired side reactions .

How do substituents influence the pharmacokinetics of this compound derivatives?

Q. Advanced

  • Chlorobenzyl Groups : Increase logD (2.8 → 3.5), prolonging half-life but reducing solubility .
  • Hydroxyl at C6 : Enhances hydrogen bonding with serum albumin, affecting free drug concentration .
  • Nitro Substituents : Raise hepatotoxicity risks (predicted via DEREK) .

What target identification approaches are used for this compound derivatives?

Q. Advanced

  • Affinity Proteomics : Pull-down assays with biotinylated probes and streptavidin beads .
  • Transcriptomics : RNA-seq to identify downregulated pathways (e.g., MAPK/ERK) .
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by thermal stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.